2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyrazin-2-yl)propanamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-pyrazin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-9(14(21)17-12-8-15-5-6-16-12)19-13(20)7-10-3-2-4-11(10)18-19/h5-9H,2-4H2,1H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDJNEXJTRMUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CN=C1)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyrazin-2-yl)propanamide is a member of the pyridazinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclopentane ring fused to a pyridazine moiety and a propanamide side chain. Its molecular formula is , with a molecular weight of approximately 232.25 g/mol. The presence of multiple functional groups contributes to its biological activity.
Biological Activities
Research indicates that derivatives of pyridazines, including the target compound, exhibit a range of biological activities:
1. Anticancer Activity
Studies have shown that pyridazinone derivatives can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A series of tetrahydropyridazinone derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (SK-BR-3) with IC50 values as low as 0.15 μM, indicating potent anticancer properties .
2. Anti-inflammatory Properties
Pyridazine derivatives are noted for their anti-inflammatory effects:
- Mechanism : They may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response .
3. Antimicrobial Activity
The compound has shown promise in antimicrobial applications:
- Research Findings : Pyridazine derivatives have been reported to possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in disease pathways.
- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer progression.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar pyridazine derivatives:
Q & A
Q. Q1. How can researchers optimize the synthetic route for this compound while minimizing side products?
Methodological Answer :
- Step 1 : Use a one-pot multi-step synthesis approach (e.g., combining cyclocondensation and amidation steps) to reduce intermediate purification, as demonstrated in analogous pyridazine derivatives .
- Step 2 : Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can isolate variables affecting yield and purity .
- Step 3 : Monitor reaction progress via inline spectroscopy (e.g., FTIR or Raman) to detect intermediate formation and side reactions early .
- Step 4 : Optimize purification using preparative HPLC with gradient elution, guided by HRMS and NMR data to confirm structural fidelity .
Q. Q2. What spectroscopic techniques are critical for structural characterization, and how should data contradictions be resolved?
Methodological Answer :
- Primary Tools :
- 1H/13C NMR : Assign proton environments (e.g., pyrazine NH vs. cyclopenta protons) and confirm stereochemistry .
- HRMS : Validate molecular formula; discrepancies >2 ppm require re-evaluation of synthetic conditions .
- IR : Confirm carbonyl (3-oxo) and amide stretches; inconsistencies may indicate tautomerization .
- Resolution of Conflicts : Cross-reference with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) and repeat experiments under inert conditions to rule out oxidation artifacts .
Advanced Research Questions
Q. Q3. How can computational modeling guide the identification of pharmacophore motifs in this compound for target validation?
Methodological Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the cyclopenta-pyridazinone core and potential enzymatic targets (e.g., kinases) .
- Step 2 : Use DFT calculations (B3LYP/6-31G*) to evaluate electron density distributions, focusing on the 3-oxo group and pyrazine ring as hydrogen-bond acceptors .
- Step 3 : Validate predictions via site-directed mutagenesis assays if targeting a known protein; correlate binding affinity (Kd) with computational ΔG values .
Q. Q4. How should researchers address contradictory bioactivity data across in vitro and in vivo models?
Methodological Answer :
- Step 1 : Replicate assays under standardized conditions (e.g., cell line authentication, serum-free media) to rule out experimental variability .
- Step 2 : Investigate metabolic stability using liver microsomes; the pyrazine moiety may undergo rapid oxidation in vivo, reducing efficacy .
- Step 3 : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile discrepancies, adjusting for factors like protein binding and tissue penetration .
Q. Q5. What strategies are effective for studying the compound’s reactivity under varying pH and redox conditions?
Methodological Answer :
- Step 1 : Use electrochemical methods (cyclic voltammetry) to probe redox behavior, particularly at the pyridazinone ring .
- Step 2 : Conduct pH-dependent stability studies (pH 1–13) with UV-Vis monitoring; hydrolytic degradation pathways are likely at extremes .
- Step 3 : Pair experimental data with ab initio simulations (e.g., exploring transition states for hydrolysis) to predict degradation products .
Q. Q6. How can researchers design experiments to scale synthesis from milligram to gram quantities without compromising purity?
Methodological Answer :
- Step 1 : Transition from batch to flow chemistry for critical steps (e.g., amide coupling), ensuring consistent mixing and temperature control .
- Step 2 : Implement Process Analytical Technology (PAT) for real-time monitoring of key quality attributes (e.g., particle size, crystallinity) .
- Step 3 : Use Quality by Design (QbD) principles to define a design space for scale-up, incorporating risk assessment of critical process parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
